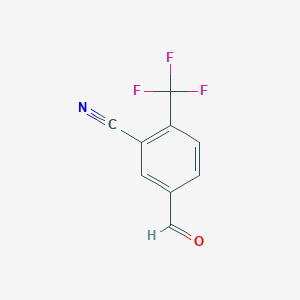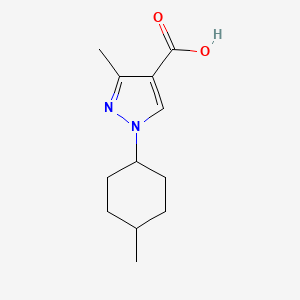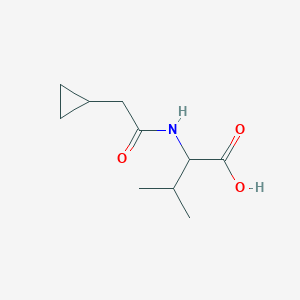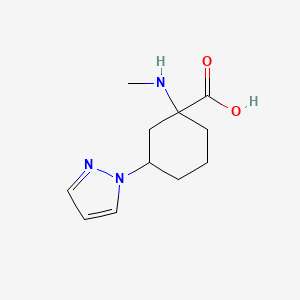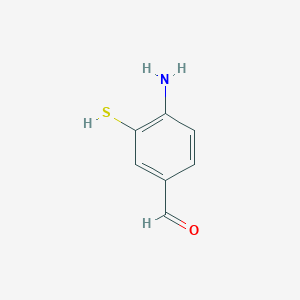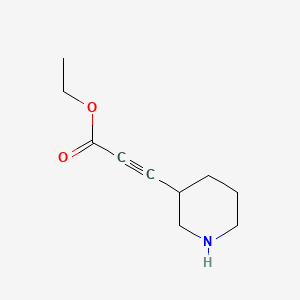
Ethyl 3-(piperidin-3-yl)prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(piperidin-3-yl)prop-2-ynoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is primarily used in research and development, particularly in the pharmaceutical industry, due to its unique structural properties and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(piperidin-3-yl)prop-2-ynoate typically involves the reaction of piperidine derivatives with ethyl propiolate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of ethyl propiolate to form the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(piperidin-3-yl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
Ethyl 3-(piperidin-3-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl 3-(piperidin-3-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(piperidin-4-yl)prop-2-ynoate
- Ethyl piperidine-3-carboxylate
- Piperidine derivatives with different substituents
Uniqueness
Ethyl 3-(piperidin-3-yl)prop-2-ynoate is unique due to its specific structural features, such as the position of the piperidine ring and the presence of the triple bond. These features contribute to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
ethyl 3-piperidin-3-ylprop-2-ynoate |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h9,11H,2-4,7-8H2,1H3 |
Clave InChI |
WLCSRSFTQZMFIF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C#CC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


